An Important Note on Your Topic: Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6)
An Important Note on Your Topic: Methyl 3-hydroxy-2-methoxypropanoate (CAS 130427-16-6)
To the Esteemed Researcher,
As a Senior Application Scientist, my primary commitment is to scientific integrity and accuracy. Before proceeding to generate the in-depth technical guide you requested, I must bring a critical point to your attention regarding the specified topic: methyl 3-hydroxy-2-methoxypropanoate, CAS 130427-16-6 .
Following a comprehensive search of chemical databases, peer-reviewed literature, and supplier catalogs, I have been unable to locate any substantive technical data for a compound with this specific name and CAS number. This suggests that the compound is not commercially available, is exceptionally novel with no published data, or there may be a discrepancy in the provided name or CAS number.
The majority of available scientific literature points to a closely related and highly significant class of compounds: Methyl 3-hydroxy-2-methylpropanoate and its enantiomers, (S)-(+) and (R)-(-), commonly known as Roche esters .
Given the high relevance of Roche esters to your target audience of "Researchers, scientists, and drug development professionals," I propose to pivot this guide to focus on this well-documented and industrially significant molecule. This will allow for the creation of a truly in-depth and valuable technical resource grounded in extensive, verifiable data.
I have prepared an outline below for a proposed guide on Methyl 3-hydroxy-2-methylpropanoate . Please review this proposal. Should you approve, I am prepared to generate a comprehensive guide that fully adheres to your core requirements for scientific integrity, detailed protocols, and data visualization.
Proposed Technical Guide: Methyl 3-hydroxy-2-methylpropanoate and its Enantiomers (Roche Esters) - A Comprehensive Guide for Synthetic and Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed examination of methyl 3-hydroxy-2-methylpropanoate, with a special focus on its enantiopure forms, the (R)- and (S)-Roche esters. These chiral building blocks are of paramount importance in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. We will explore their synthesis, key chemical properties, analytical characterization, and critical applications in drug development, offering both theoretical insights and practical, field-proven protocols.
Part 1: Physicochemical and Spectroscopic Characterization
An overview of the fundamental properties of methyl 3-hydroxy-2-methylpropanoate.
Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-hydroxy-2-methylpropanoate | [PubChem][1] |
| Synonyms | Roche Ester (for enantiomers), Methyl 3-hydroxyisobutyrate | [Sigma-Aldrich][2], [Chem-Impex][3], [Unibest][4] |
| CAS Number | 42998-03-8 (racemic), 72657-23-9 ((R)-(-)-isomer), 80657-57-4 ((S)-(+)-isomer) | [PubChem][1], [Sigma-Aldrich], [Unibest][4] |
| Molecular Formula | C₅H₁₀O₃ | [PubChem][1] |
| Molecular Weight | 118.13 g/mol | [PubChem][1] |
| Appearance | Colorless to yellowish oily liquid | [Unibest][4] |
| Boiling Point | 74-77 °C at 10-12 mmHg | [Sigma-Aldrich][2] |
| Density | ~1.07 g/mL at 25 °C | [Sigma-Aldrich][2], [Unibest][4] |
| Refractive Index (n20/D) | ~1.425 | [Sigma-Aldrich][2] |
| Optical Rotation [α]D | (R)-isomer: -26° (c=4 in methanol); (S)-isomer: +26° (c=4 in methanol) | [Sigma-Aldrich][2] |
Spectroscopic Data
A summary of typical spectroscopic data used for the identification and characterization of methyl 3-hydroxy-2-methylpropanoate.
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¹H NMR: Key proton signals and their expected chemical shifts and multiplicities will be detailed here.
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¹³C NMR: Characteristic carbon signals for the carbonyl, methoxy, and aliphatic carbons will be outlined.
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Mass Spectrometry (MS): The expected molecular ion peak and common fragmentation patterns will be discussed.[1]
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) and ester carbonyl (C=O) functional groups will be presented.
Part 2: Synthesis of Chiral Methyl 3-hydroxy-2-methylpropanoate
The synthesis of enantiomerically pure compounds is critical for drug development. This section details established methods for preparing Roche esters.
Asymmetric Hydrogenation (A Key Industrial Route)
The most common industrial synthesis involves the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This method provides high enantiomeric excess (ee).
Reaction Causality: This pathway is preferred for its high efficiency and stereocontrol. The choice of a chiral phosphine ligand coordinated to a rhodium catalyst is critical for establishing the stereocenter during the reduction of the double bond. The specific ligand dictates which enantiomer ((R) or (S)) is formed.
Caption: Workflow for Asymmetric Synthesis.
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Preparation: In an inert atmosphere glovebox, dissolve the rhodium-chiral ligand complex (e.g., [Rh(COD)L*]BF4, 1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent (e.g., dichloromethane).
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Reaction: Transfer the solution to a stainless steel autoclave. Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure.
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Incubation: Stir the reaction mixture at a controlled temperature for 16-24 hours. The precise temperature and pressure are dependent on the specific catalyst system employed.
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Workup: Carefully release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to yield the pure methyl (S)- or (R)-3-hydroxy-2-methylpropanoate.
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Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Part 3: Applications in Drug Development and Organic Synthesis
Roche esters are invaluable chiral synthons. Their bifunctional nature (hydroxyl and ester groups) allows for a wide range of chemical transformations.
Role as a Chiral Building Block
This molecule serves as a starting material in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).
Expert Insight: The utility of Roche esters lies in their ability to introduce a specific stereochemistry early in a synthetic sequence. This avoids costly and often low-yielding chiral separations at later stages of a complex synthesis. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized, while the ester can be hydrolyzed, reduced, or converted to an amide.
Caption: Key reactions of Roche esters.
Case Studies in Pharmaceutical Synthesis
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Discodermolide Synthesis: The (R)-(-)-Roche ester is a key starting material in the total synthesis of (-)-discodermolide, a potent microtubule-stabilizing agent with potential as an anticancer drug.
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Stemona Alkaloids: It is also used in the synthesis of (-)-stemoamide and (-)-stemospironine.
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Flavor & Fragrance: Beyond pharmaceuticals, these esters are used as flavoring agents due to their pleasant aromas.[3][5]
Part 4: Safety and Handling
Proper handling is essential for laboratory safety.
GHS Hazard Classification[1]
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Flammability: Combustible liquid.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation.
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Target Organ Toxicity: May cause respiratory irritation.
Recommended Handling Procedures[1]
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed.
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Fire-fighting: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.
References
- Benchchem. A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol.
- Benchchem. Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide.
- Chem-Impex. Methyl (S)-(+)-3-hydroxy-2-methylpropionate.
- ChemicalBook. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4.
- Fluorochem. METHYL 3-HYDROXY-2-METHYLPROPANOATE (CAS 42998-03-8).
- Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
- ChemicalBook. Methyl 3-hydroxypropanoate synthesis.
- Cheméo. Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9).
- Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
- Unibest Industrial Co., Ltd. methyI (S)-3-hydroxy-2-methylpropanoate.
- Chem-Impex. Methyl (R)-(-)-3-hydroxy-2-methylpropionate.
- PubChem. Methyl 3-hydroxy-2-methylpropanoate.
- Thermo Fisher Scientific. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%.
- PubChem. 2-Hydroxypropanoic acid;methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate.
- PubChemLite. Methyl 2-hydroxy-3-methoxy-2-methylpropanoate (C6H12O4).
Sources
- 1. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. methyI (S)-3-hydroxy-2-methylpropanoate - Buy CAS No.80657-57-4, chiral molecule, Roche esters Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. chemimpex.com [chemimpex.com]
